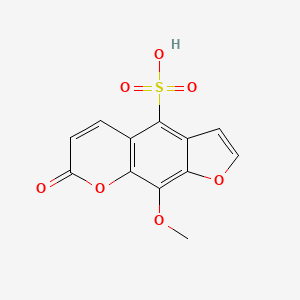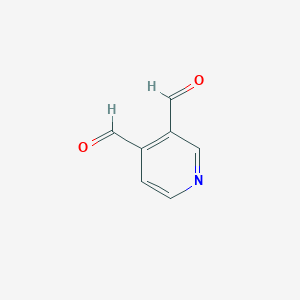
Pyridine-3,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-3,4-dicarbaldehyde is an organic compound with the molecular formula C7H5NO2 It is a derivative of pyridine, where two hydrogen atoms on the pyridine ring are replaced by aldehyde groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridine-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyridine derivatives. For instance, the oxidation of 3,4-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another method involves the Vilsmeier-Haack reaction, where pyridine is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Catalytic oxidation using metal catalysts such as palladium or platinum can also be employed to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, catalytic oxidation with palladium or platinum.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Primary amines, secondary amines.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: Pyridine-3,4-dimethanol.
Substitution: Imines, Schiff bases.
Wissenschaftliche Forschungsanwendungen
Pyridine-3,4-dicarbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyridine-3,4-dicarbaldehyde and its derivatives often involves interactions with biological macromolecules. For instance, its antimicrobial activity is attributed to the formation of Schiff bases with microbial enzymes, disrupting their function . In anticancer applications, the compound can induce apoptosis in cancer cells by interacting with cellular proteins and DNA .
Vergleich Mit ähnlichen Verbindungen
Pyridine-3,4-dicarbaldehyde can be compared with other pyridinecarboxaldehydes, such as:
Pyridine-2-carboxaldehyde: Known for its use in coordination chemistry and as a precursor for various pharmaceuticals.
Pyridine-4-carboxaldehyde: Commonly used in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Pyridine-2,6-dicarbaldehyde: Utilized in the preparation of complex organic molecules and coordination compounds.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct reactivity and applications compared to its isomers. Its ability to form stable Schiff bases and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H5NO2 |
|---|---|
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
pyridine-3,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-2-8-3-7(6)5-10/h1-5H |
InChI-Schlüssel |
PDZVRRLMPIFRHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


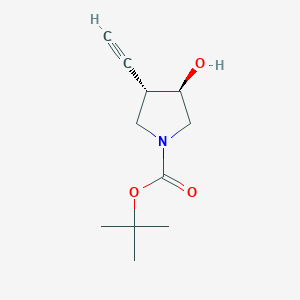
![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine](/img/structure/B11767756.png)
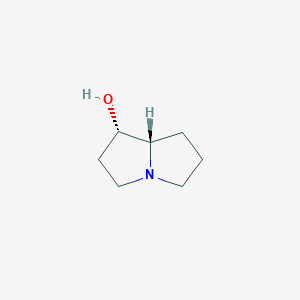

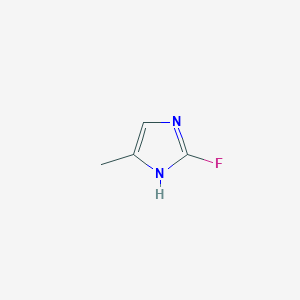
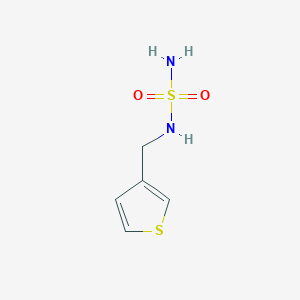
![3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11767794.png)
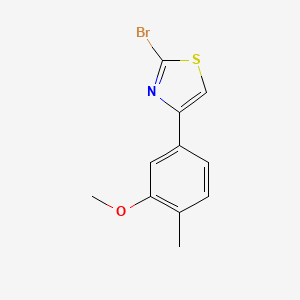
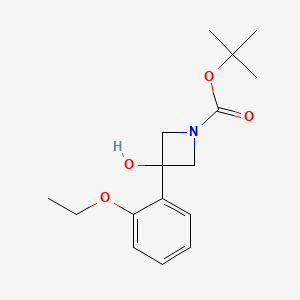
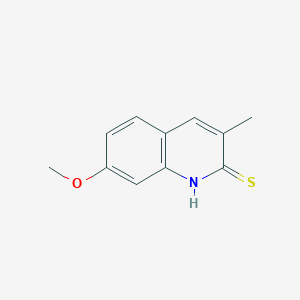
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
